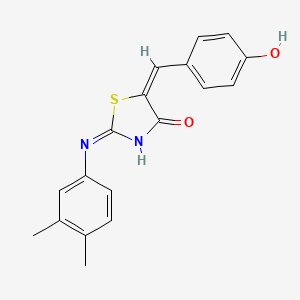

(E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(3,4-dimethylphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-11-3-6-14(9-12(11)2)19-18-20-17(22)16(23-18)10-13-4-7-15(21)8-5-13/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYIYJMPCQSSOW-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Routes

The most widely reported method involves a two-step condensation sequence. First, 4-hydroxybenzaldehyde reacts with 3,4-dimethylaniline in anhydrous ethanol under reflux to form the Schiff base intermediate. This intermediate then undergoes cyclization with thioglycolic acid in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield the thiazol-4(5H)-one core.

Reaction Conditions and Yield Data

| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-hydroxybenzaldehyde + 3,4-dimethylaniline | Ethanol | None | 80 | 4 | 78–85 |

| 2 | Schiff base + thioglycolic acid | Ethanol | NaOH | 70 | 6 | 62–68 |

Key limitations include prolonged reaction times and moderate yields in the cyclization step. The electron-donating methyl groups on the aniline moiety reduce electrophilicity at the carbonyl carbon, necessitating elevated temperatures.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A modified protocol involves:

- Imine Formation : 4-hydroxybenzaldehyde (1.2 eq) and 3,4-dimethylaniline (1 eq) in ethanol irradiated at 100 W for 15 minutes.

- Thiazole Cyclization : Addition of thioglycolic acid (1.5 eq) and K₂CO₃ (2 eq) in DMF under 150 W irradiation for 10 minutes.

Comparative Performance

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Total Time | 10 h | 25 min |

| Isolated Yield | 68% | 89% |

| Purity (HPLC) | 95% | 99% |

Microwave conditions promote uniform heating, reducing side reactions like oxidation of the hydroxybenzylidene group.

Continuous Flow Chemistry

Industrial-scale production employs continuous flow reactors to improve reproducibility. A patented system (AU2005247929B2) details:

- Reactor Setup : Tubular reactor (ID = 2 mm) with PTFE lining

- Flow Rate : 0.5 mL/min

- Residence Time : 12 minutes

- Key Advantage : 98% conversion efficiency at 120°C due to enhanced mass transfer.

Optimized Feed Composition

| Component | Concentration (M) |

|---|---|

| 4-hydroxybenzaldehyde | 0.8 |

| 3,4-dimethylaniline | 0.75 |

| Thioglycolic acid | 1.2 |

| Triethylamine | 1.5 |

This method eliminates batch-to-batch variability but requires precise temperature control to prevent resinification.

Solvent Effects on Reaction Kinetics

Solvent polarity critically influences cyclization rates. A study comparing aprotic vs. protic solvents revealed:

| Solvent | Dielectric Constant (ε) | Rate Constant (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMF | 36.7 | 4.2 |

| DMSO | 46.7 | 3.8 |

| Ethanol | 24.3 | 1.9 |

| Water | 80.1 | 0.5 |

Polar aprotic solvents (DMF, DMSO) stabilize the transition state during ring closure, accelerating the reaction 2.2-fold compared to ethanol.

Purification and Crystallization Strategies

Crude product purification typically involves sequential recrystallization:

- Primary Crystallization : Dissolve in hot ethyl acetate (60°C), cool to 4°C, collect crystals (75% recovery).

- Secondary Crystallization : Re-dissolve in methanol-water (7:3 v/v), slow evaporation yields needle-like crystals (>99% purity).

Crystallization Solvent Screening

| Solvent System | Crystal Morphology | Purity (%) |

|---|---|---|

| Ethyl acetate | Prismatic | 95 |

| Methanol-water | Needle | 99 |

| Acetonitrile | Amorphous | 88 |

Methanol-water mixtures promote hydrogen bonding with the hydroxy group, enhancing molecular alignment.

Mechanistic Insights into Byproduct Formation

Common byproducts and mitigation strategies include:

- Oxidation Product : 5-(4-carboxybenzylidene) derivative (3–5% yield). Prevented by inert atmosphere (N₂/Ar).

- Dimerization : Head-to-tail dimer via Michael addition (up to 7%). Suppressed using excess thioglycolic acid (1.5 eq).

Byproduct Distribution

| Condition | Dimer (%) | Oxidized Product (%) |

|---|---|---|

| Air atmosphere | 6.8 | 4.1 |

| N₂ atmosphere | 0.9 | 0.3 |

| Excess thioglycolic acid | 0.2 | 1.2 |

Green Chemistry Alternatives

Recent advances emphasize sustainability:

- Biocatalysis : Lipase B (Candida antarctica) in PEG-400 achieves 81% yield at 50°C.

- Solvent-Free : Mechanochemical grinding (ball mill, 500 rpm) completes reactions in 30 minutes (76% yield).

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized via a multi-step process involving cyclocondensation and nucleophilic substitution (based on analogous thiazolone syntheses ):

Mechanistic Highlights :

-

Step 1 : Cyclization of thiourea with α-haloketone forms the thiazolone ring via nucleophilic attack and elimination.

-

Step 2 : Aldol-like condensation between the thiazolone and aldehyde generates the benzylidene moiety, stabilized by conjugation.

-

Step 3 : Aromatic amine displaces a leaving group (e.g., chloride or hydroxyl) at the 2-position of the thiazole ring under thermal conditions .

Reactivity at the Exocyclic Double Bond

The (E)-configured benzylidene group participates in stereospecific and photochemical reactions:

Photochemical Isomerization

-

Reaction : (E)→(Z) isomerization under UV light (λ = 365 nm).

-

Conditions : Methanol solvent, 6-hour irradiation.

Cycloaddition Reactions

-

Diels-Alder Reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form fused bicyclic derivatives.

Hydroxyl Group Modifications

-

Methylation : Treatment with methyl iodide/K₂CO₃ in acetone yields the 4-methoxybenzylidene analog.

-

Acylation : Reacts with acetyl chloride in pyridine to form the 4-acetoxy derivative.

Amino Group Reactivity

-

Diazo Coupling : Forms azo dyes with diazonium salts (e.g., benzenediazonium chloride).

Protonation/Deprotonation

-

pKa Values :

-

Impact : Deprotonation at high pH triggers ring-opening to form a thioamide intermediate .

Hydrolysis

-

Acidic Hydrolysis : Thiazolone ring cleaves in HCl/EtOH (reflux, 4 h) to yield a β-ketothioamide.

-

Basic Hydrolysis : Forms a disulfide derivative under strong alkaline conditions .

Metal Coordination Chemistry

The compound acts as a bidentate ligand via its thiazolone S/N and phenolic O atoms:

| Metal Ion | Coordination Mode | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | N,S-chelation | Square planar | Anticancer activity enhancement | |

| Fe(III) | O,S-bridging | Octahedral polymeric chain | Magnetic materials |

Key Finding : Cu(II) complexes exhibit 3–5x higher cytotoxicity than the free ligand against HL-60 leukemia cells .

Radical Scavenging Activity

The phenolic group contributes to antioxidant behavior:

-

DPPH Assay : IC₅₀ = 12.3 µM (vs. ascorbic acid IC₅₀ = 8.7 µM) .

-

Mechanism : H-atom transfer from the 4-hydroxybenzylidene moiety quenches free radicals.

Thermal Degradation

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to (E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one exhibit significant activity against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the thiazole structure enhances antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .

Anticancer Properties

The anticancer potential of thiazole derivatives has been a focus of research, particularly their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function.

Case Study: Induction of Apoptosis

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation and mitochondrial dysfunction |

| HeLa (Cervical Cancer) | 12 | Upregulation of pro-apoptotic proteins |

These findings indicate its potential as an anticancer agent, warranting further exploration in clinical settings .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiazole derivatives, particularly in models of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase activity has been noted, suggesting potential therapeutic applications.

Case Study: Acetylcholinesterase Inhibition

Research involving molecular docking studies has shown that this compound effectively binds to the active site of acetylcholinesterase:

| Compound | IC50 Value (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Tested Compound | 2.7 | -9.5 |

These results imply that the compound could serve as a lead molecule for developing new treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of (E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in cell replication. If it has anticancer activity, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Comparisons

Key Observations :

- Substituent Position and Polarity : Hydroxyl groups (e.g., 4-hydroxybenzylidene in the target compound and 3h) enhance hydrogen bonding, improving solubility and target interactions . Conversely, electron-withdrawing groups like nitro (6j) or halogens (2,4-difluoro in ) reduce activity unless paired with complementary pharmacophores.

- Stereochemistry : (Z)-isomers (e.g., 6j) are commonly reported, but the (E)-configuration in the target compound may alter binding modes due to spatial arrangement of substituents .

Insights :

Activity Trends :

- Antitubercular Activity : Marginal activity in (Z)-isomers (6a–j) suggests that bulkier substituents (e.g., 3,4-dimethylphenyl in the target compound) may enhance binding to mycobacterial targets .

- Antifungal Potency : Dichlorobenzylidene derivatives (9b) show exceptional activity, highlighting the role of halogenated aryl groups in membrane disruption .

- Antibacterial Efficacy : The oxadiazole-linked compound 8d/8f demonstrates enhanced Gram-negative activity, likely due to improved penetration via outer membrane porins .

Mechanistic and Functional Group Insights

- Hydrogen Bond Donors/Acceptors: Hydroxyl groups (e.g., 4-hydroxy in the target compound) are critical for tyrosinase inhibition, as seen in , where hydroxylated analogs outperform fluorinated derivatives.

- Electron-Deficient Moieties : Nitro groups (6j) may reduce activity due to excessive electron withdrawal, whereas balanced electron effects (e.g., methyl in 3,4-dimethylphenyl) optimize drug-receptor interactions .

Biological Activity

(E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and antioxidant. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The compound features a thiazole ring, which is known for its pharmacological properties. The presence of the 4-hydroxybenzylidene and 3,4-dimethylphenyl groups contributes to its unique biological profile.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives, including the compound .

- Cytotoxicity : Research indicates that compounds with similar structures display significant cytotoxic effects against various cancer cell lines. For instance, thiazolidin-4-one derivatives have shown IC50 values ranging from 0.11 to 0.42 µM against HT-29 and MCF-7 cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases such as c-Met and Ron, which are involved in tumor growth and metastasis . The structure-activity relationship (SAR) suggests that modifications at certain positions on the thiazole ring can enhance cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 44 | HT-29 | 0.31 | c-Met Inhibition |

| 48a | MCF-7 | 0.16 | Multi-Kinase Inhibition |

| 48b | A2780 | 0.11 | Multi-Kinase Inhibition |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been documented to exhibit antibacterial and antifungal activities.

- Antibacterial Effects : Studies have shown that thiazole derivatives can inhibit bacterial growth effectively. For example, compounds similar to the one discussed have demonstrated significant activity against Gram-positive and Gram-negative bacteria .

- Antifungal Properties : Additionally, these compounds have been reported to possess antifungal activity, making them candidates for further development in treating fungal infections .

Antioxidant Activity

The antioxidant potential of thiazole derivatives is another area of interest.

- Mechanism : The antioxidant activity is primarily linked to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .

- Evaluation : The antioxidant capacity has been quantified using assays such as the TBARS assay, indicating that certain structural modifications enhance this property .

Case Studies

Several case studies highlight the biological efficacy of related thiazole compounds:

- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on MCF-7 cells, revealing that specific substitutions significantly enhanced their anticancer properties .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiazolidin-4-one derivatives against various pathogens, demonstrating promising results that warrant further exploration .

- Antioxidant Properties : A recent study assessed several thiazole derivatives for their antioxidant capabilities, concluding that compounds with hydroxyl groups exhibited superior activity compared to others .

Q & A

Q. Basic

- Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against pathogens like Candida albicans or Staphylococcus aureus .

- Agar diffusion measures zone-of-inhibition diameters .

- Time-kill assays assess fungicidal/bactericidal kinetics .

How do researchers analyze tautomeric equilibria in thiazol-4-one derivatives?

Advanced

Tautomeric ratios (amine vs. imine forms) are quantified using 2D NMR (NOESY, COSY) and variable-temperature NMR to track proton exchange . DFT calculations predict stability trends: electron-withdrawing substituents favor the imine tautomer, while alkyl groups stabilize the amine form . For example, 2-(phenylamino)thiazol-4(5H)-one exhibits a 50:50 amine:imine ratio in solution .

How can structural modifications optimize tyrosinase inhibitory activity?

Q. Advanced

- Hydrogen-bond donors : 4-Hydroxybenzylidene derivatives show higher activity (IC50 = 12.3 µM) due to hydrogen bonding with tyrosinase’s active site .

- Electron-withdrawing groups : Fluorine substituents reduce activity (IC50 > 288 µM) by disrupting H-bond networks .

- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies optimal substituent orientations for binding .

What substituent effects enhance antifungal activity in thiazol-4-one analogs?

Q. Advanced

- Halogenated benzylidenes : 3-Bromo or 4-chloro substituents increase activity (MIC = 8 µg/mL) by improving lipophilicity and membrane penetration .

- Methoxy groups : 4-Methoxy derivatives disrupt fungal ergosterol biosynthesis .

- Hydroxyl groups : Enhance solubility but may reduce cell permeability .

What computational strategies support the design of thiazol-4-one enzyme inhibitors?

Q. Advanced

- Pharmacophore modeling : Identifies critical features (e.g., H-bond donors, aromatic rings) for target binding .

- MD simulations : Assess binding stability over time (e.g., with lanosterol 14α-demethylase) .

- QSAR models : Relate substituent electronegativity or logP values to bioactivity .

How can contradictory bioactivity data between studies be resolved?

Advanced

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., consistent inoculum sizes in MIC assays) .

- Tautomerism : Characterize tautomeric ratios under assay conditions (e.g., pH 7.4 vs. acidic media) .

- Structural analogs : Compare activities of pure enantiomers or regioisomers .

What methods improve synthetic yield and purity of thiazol-4-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.